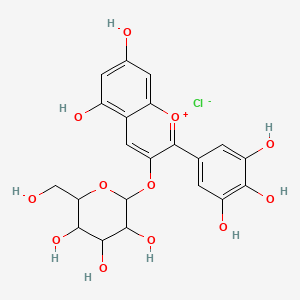

Delphinidin 3-galactoside chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWIIMLSNZOCBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClO12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Chemodiversity of Delphinidin 3 Galactoside Chloride

Delphinidin (B77816) 3-galactoside chloride is found in a variety of plant species. Its presence contributes to the pigmentation and potential bioactive properties of these plants. Documented natural sources include the fruits of Dogwood (Cornus officinalis), the fruits and leaves of bilberry (Vaccinium myrtillus), and certain varieties of wheat flour. medchemexpress.comhc-sc.gc.ca

Table 1: Natural Sources of Delphinidin 3-galactoside chloride

| Plant Species | Part(s) of Plant |

|---|---|

| Cornus officinalis (Dogwood) | Fruit |

| Vaccinium myrtillus (Bilberry) | Fruit, Leaf |

| Triticum spp. (Wheat) | Flour |

Biosynthesis of Delphinidin 3 Galactoside Chloride

The formation of Delphinidin (B77816) 3-galactoside chloride is a multi-step enzymatic process within the broader flavonoid and anthocyanin biosynthetic pathways.

The synthesis of the core delphinidin structure, known as the aglycone, is critically dependent on the enzyme Flavonoid 3',5'-Hydroxylase (F3'5'H). nih.gov This enzyme belongs to the cytochrome P450 family (specifically CYP75A) and plays a pivotal role in determining the final structure of the B-ring of the flavonoid. nih.govnih.gov

F3'5'H catalyzes the hydroxylation of flavonoids at the 3' and 5' positions of the B-ring. nih.gov This action converts 4'-hydroxylated precursors, such as flavanones (like naringenin) and dihydroflavonols (like dihydrokaempferol), into their 3',4',5'-trihydroxylated derivatives. nih.gov These tri-hydroxylated compounds are the direct precursors for the synthesis of delphinidin-based anthocyanins. nih.govajevonline.org The activity of F3'5'H is therefore a crucial branching point in the flavonoid pathway, directing metabolic flow towards the production of delphinidin rather than cyanidin (B77932) (which requires only 3'-hydroxylation) or pelargonidin (B1210327) (which has no B-ring hydroxylation). nih.govjst.go.jp The expression of the F3'5'H gene is a key determinant for the accumulation of delphinidin-based pigments in plants. ajevonline.org

Once the delphinidin aglycone is synthesized, it undergoes glycosylation, a process that attaches a sugar moiety to the flavonoid core. This step is essential for the stability and solubility of the anthocyanin molecule. frontiersin.orgnih.gov In the case of Delphinidin 3-galactoside chloride, a galactose molecule is attached at the 3-position of the C-ring.

This reaction is catalyzed by a class of enzymes known as UDP-sugar flavonoid glycosyltransferases (UFGTs). frontiersin.orgresearchgate.net Specifically, Flavonoid 3-O-glucosyltransferase (F3GT) and related enzymes are responsible for this step. frontiersin.org While the name suggests a preference for glucose, some of these enzymes can also utilize other sugar donors, such as UDP-galactose, albeit sometimes with lower efficiency. frontiersin.orgnih.gov For example, the Fh3GT1 enzyme from Freesia hybrida can use both UDP-glucose and UDP-galactose as sugar donors to glycosylate delphinidin at the 3-position. frontiersin.orgnih.gov Another key enzyme type, anthocyanin 3'-O-glucosyltransferase (3'GT), demonstrates high specificity, glucosylating the 3'-hydroxy group of delphinidin-type anthocyanins. nih.gov

The entire anthocyanin biosynthesis pathway is tightly regulated at the genetic level by a complex interplay of transcription factors. Among the most important are the R2R3-MYB proteins. nih.gov These transcription factors bind to the promoter regions of structural genes in the pathway, activating their expression. Studies in Arabidopsis thaliana have shown that specific MYB genes, such as MYB11, MYB12, and MYB111, control the expression of early biosynthetic genes like Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavanone 3-hydroxylase (F3H). nih.gov

Other key structural genes in the pathway leading to delphinidin include:

4-coumarate-CoA ligase (4CL): Involved in the general phenylpropanoid pathway, providing the precursor 4-coumaroyl-CoA.

Anthocyanidin synthase (ANS): Catalyzes the oxidation of leucoanthocyanidins to form the colored anthocyanidin aglycones, including delphinidin. researchgate.netontosight.ai

Leucoanthocyanidin reductase (LAR): Competes with ANS, diverting leucoanthocyanidins towards the synthesis of catechins.

Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase (HCT): Plays a role in the synthesis of caffeoyl-CoA and other precursors.

The coordinated expression of these genes, orchestrated by transcription factors like MYB proteins, ensures the efficient production of this compound in plant tissues.

Modern 'omics' technologies have become invaluable for dissecting the complex regulatory networks of plant metabolic pathways. Integrated transcriptomic and metabolomic analyses allow researchers to simultaneously profile gene expression and metabolite accumulation. nih.govnih.gov

By comparing plant varieties with different colorations (e.g., purple vs. green cowpea pods), scientists can identify differentially expressed genes and differentially accumulated metabolites. nih.gov This approach has successfully identified key structural genes (CHS, F3'5'H, DFR, ANS, UFGT) and regulatory genes (e.g., MYB and bHLH transcription factors) that are upregulated in purple tissues rich in delphinidin glucosides. nih.gov Such studies in species like cowpea (Vigna unguiculata) and honeysuckle (Lonicera macranthoides) provide a comprehensive view of the molecular mechanisms controlling the biosynthesis and accumulation of delphinidin derivatives. nih.govnih.gov

Table 2: Key Enzymes and Genes in the

| Gene/Enzyme | Full Name | Role in Pathway |

|---|---|---|

| F3'5'H | Flavonoid 3',5'-Hydroxylase | Catalyzes the addition of hydroxyl groups to the 3' and 5' positions of the flavonoid B-ring, a critical step for delphinidin synthesis. nih.gov |

| F3GT | Flavonoid 3-O-glucosyltransferase | Attaches a sugar moiety (glucose or galactose) from a UDP-sugar donor to the 3-position of the delphinidin aglycone. frontiersin.org |

| Cf3GGT | Clitoria ternatea 3'-O-glucosyltransferase | A specific glucosyltransferase involved in the modification of the anthocyanin B-ring. |

| MYB genes | Myeloblastosis transcription factors | Regulate the expression of structural genes in the flavonoid and anthocyanin pathways. nih.gov |

| 4CL | 4-coumarate-CoA ligase | An early enzyme in the phenylpropanoid pathway, producing key precursors for flavonoid synthesis. |

| LAR | Leucoanthocyanidin reductase | Competes with ANS for substrate, channeling flux towards proanthocyanidin (B93508) synthesis. |

| HCT | Hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyl transferase | Involved in modifying phenylpropanoid precursors. |

| ANS | Anthocyanidin synthase | Catalyzes a late step in the pathway, forming the colored delphinidin aglycone from its leucoanthocyanidin precursor. ontosight.ai |

Molecular Mechanisms of Action of Delphinidin 3 Galactoside Chloride in Biological Systems Preclinical/in Vitro

Investigations into Anti-Proliferative and Apoptosis-Inducing Mechanisms

The potential of Delphinidin (B77816) and its glycosides to inhibit cancer cell growth is a primary focus of preclinical research. mdpi.com These compounds have been shown to induce apoptosis (programmed cell death) and suppress proliferation across various cancer cell lines. mdpi.comnih.gov The underlying mechanisms involve a complex interplay of cell cycle regulation and the modulation of key signaling pathways that govern cell survival and death.

Research on Delphinidin, the aglycone of Delphinidin 3-galactoside chloride, has demonstrated its significant impact on the machinery of cell division and apoptosis. In human colorectal cancer cells (HCT-116), Delphinidin treatment leads to G2/M phase cell cycle arrest. nih.gov This arrest is accompanied by an increase in the expression of p53 and the cyclin-dependent kinase inhibitor p21WAF1/Cip1. nih.gov

The induction of apoptosis by Delphinidin follows the mitochondrial, or intrinsic, pathway. This is characterized by changes in the ratio of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies show that Delphinidin increases the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. nih.gov

The released cytochrome c triggers a cascade of effector enzymes known as caspases. Delphinidin treatment has been shown to activate initiator caspases, such as caspase-8 and caspase-9, which in turn activate the executioner caspase, caspase-3. nih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis, and its reduction has been observed in cells treated with Delphinidin. nih.gov Furthermore, Delphinidin glycosides, such as Delphinidin-3-O-rutinoside and Delphinidin-3-O-glucoside, have also been shown to facilitate a pro-apoptotic effect governed by caspase-3. mdpi.comnih.gov

| Cell Line | Compound | Observed Effects | Molecular Changes |

|---|---|---|---|

| HCT-116 (Colorectal Cancer) | Delphinidin | Inhibition of viability, induction of apoptosis, cell cycle arrest | ↑ Bax, ↓ Bcl-2, ↑ Cleaved PARP, ↓ Procaspase-3/8/9, ↑ p53, ↑ p21WAF1/Cip1, G2/M phase arrest nih.gov |

| PC-3 (Prostate Cancer) | Delphinidin | Growth arrest, caspase-dependent apoptosis | Caspase activation nih.gov |

| LNCaP (Prostate Cancer) | Delphinidin | Induction of apoptosis | ↓ PARP-1, ↑ BAX, ↑ PUMA, ↑ p21, ↑ p53 acetylation nih.gov |

| Jurkat (Leukemia) | Delphinidin glycosides | Induction of apoptosis | Caspase-3 mediated mdpi.comnih.gov |

This compound and its aglycone exert their anti-proliferative and pro-apoptotic effects by interfering with multiple intracellular signaling pathways that are often dysregulated in cancer.

The Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial for cell proliferation and survival. Research has shown that Delphinidin can inhibit the phosphorylation of STAT3 in colorectal cancer cells (HCT-116), which is essential for its activation and translocation to the nucleus where it regulates gene expression. nih.gov

The MAPK family includes several key kinases such as ERK1/2, p38, and JNK. Delphinidin has been found to suppress the phosphorylation of ERK1/2 and p38 MAPK, which are often associated with promoting cell growth and survival. nih.gov In contrast, it can activate the JNK signaling pathway, which is typically involved in stress responses and apoptosis. medchemexpress.com While direct studies on Delphinidin 3-galactoside are limited, a comparative study on a different glycoside, Delphinidin 3-sambubioside, found that it could bind to and inhibit MAPK/ERK kinase 1 (MEK1). nih.gov However, its inhibitory effect was weaker than that of the aglycone, Delphinidin, suggesting that glycosylation can modulate the potency of MAPK pathway interference. nih.gov

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers. Delphinidin has been shown to be a potent inhibitor of this pathway. In prostate cancer cells (PC-3), Delphinidin treatment suppressed the phosphorylation of IκB kinase γ (IKKγ) and the NF-κB inhibitory protein IκB-α. nih.gov The phosphorylation and subsequent degradation of IκB-α are required for the NF-κB dimer to translocate to the nucleus. By preventing this, Delphinidin restricts the DNA binding activity of NF-κB, thereby downregulating the expression of its target genes, many of which are anti-apoptotic. nih.gov

The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its aberrant activation is strongly linked to the development of colorectal and other cancers. Delphinidin has been identified as an inhibitor of this pathway. nih.gov In prostate cancer cells, Delphinidin treatment was found to downregulate the expression of β-catenin and inhibit its translocation into the nucleus. nih.gov Furthermore, it suppressed the expression of β-catenin's downstream target genes, such as c-myc and cyclin D1, which are critical for cell proliferation. nih.gov In colorectal cancer cells, Delphinidin has been observed to decrease the expression of key mediators of epithelial-mesenchymal transition (EMT), including Snail, Twist, and Slug, which are also linked to Wnt/β-catenin signaling. nih.gov

The tumor suppressor protein p53 is a central node in the cellular response to stress, capable of inducing cell cycle arrest, senescence, or apoptosis. The activity of p53 is tightly regulated by post-translational modifications, including acetylation. Delphinidin has been shown to induce p53-mediated apoptosis by increasing the acetylation of p53 in prostate cancer cells (LNCaP). nih.gov This increased acetylation is achieved by decreasing the activity of histone deacetylases (HDACs). nih.gov Specifically, Delphinidin can promote the cleavage of HDAC3, leading to a reduction in its deacetylase activity. nih.gov This allows for the accumulation of acetylated p53, enhancing its ability to activate pro-apoptotic target genes like PUMA and Bax. nih.gov

| Signaling Pathway | Cell Line | Compound | Observed Effects |

|---|---|---|---|

| STAT-3/MAPKinase | HCT-116 (Colorectal Cancer) | Delphinidin | ↓ p-STAT-3, ↓ p-p38, ↓ p-ERK1/2 nih.gov |

| NF-κB | PC-3 (Prostate Cancer) | Delphinidin | ↓ IKKγ phosphorylation, ↓ IκB-α phosphorylation, ↓ NF-κB DNA binding nih.gov |

| Wnt/β-catenin | PC-3 (Prostate Cancer) | Delphinidin | ↓ β-catenin expression and nuclear translocation nih.gov |

| p53/HDAC | LNCaP (Prostate Cancer) | Delphinidin | ↓ HDAC activity, ↑ p53 acetylation, ↑ Apoptosis nih.gov |

Modulation of Key Cellular Signaling Cascades

Epidermal Growth Factor Receptor (EGFR)/AKT/ERK Pathway Inhibition

Delphinidin, the aglycon of this compound, has been identified as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway in preclinical studies. nih.govnih.gov Research employing EGFR-positive breast cancer cells (AU-565) and immortalized breast epithelial cells (MCF-10A) demonstrated that delphinidin treatment inhibited the phosphorylation of EGFR. nih.gov This inhibition subsequently affected downstream signaling cascades, including the activation of PI3K and the phosphorylation of both AKT and the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway. nih.gov In A431 human vulva carcinoma cells, which overexpress EGFR, delphinidin and its related aglycon cyanidin (B77932) potently inhibited the receptor's tyrosine kinase activity. nih.govresearchgate.net This action effectively shut off downstream signaling, as evidenced by the inhibited activation of the GAL4-Elk-1 fusion protein, a process dependent on the MAP kinase pathway. nih.gov

Notably, the glycosylated forms of these compounds, such as cyanidin-3-beta-D-galactoside, did not show the same inhibitory effect on tumor cell growth or EGFR kinase activity at similar concentrations, suggesting the aglycon structure is crucial for this specific activity. nih.govresearchgate.net Further studies have shown that delphinidin suppresses EGF-induced morphological changes associated with the epithelial-mesenchymal transition (EMT), such as migration and invasion in hepatocellular carcinoma cells, by inhibiting the EGFR/AKT/ERK signaling pathway. nih.gov Similarly, delphinidin-3-O-glucoside chloride has been shown to inhibit EGFR with a reported IC50 of 2.37 µM. medchemexpress.com

Table 1: Research Findings on EGFR/AKT/ERK Pathway Inhibition

| Compound Studied | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Delphinidin | AU-565 (breast cancer), MCF-10A (immortalized breast epithelial) | Inhibited phosphorylation of EGFR, AKT, and MAPK; inhibited PI3K activation. | nih.gov |

| Delphinidin | A431 (vulva carcinoma) | Potently inhibited EGFR tyrosine kinase activity; shut off downstream signaling cascades. | nih.govresearchgate.net |

| Delphinidin | Hepatocellular carcinoma cells | Suppressed EGF-induced migration and invasion by inhibiting the EGFR/AKT/ERK pathway. | nih.gov |

JNK Signaling Pathway Activation

In contrast to its inhibitory effects on the EGFR pathway, delphinidin has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a critical component of the mitogen-activated protein kinase (MAPK) cascade. nih.govnih.gov Studies on non-small cell lung cancer (NSCLC) cells revealed that delphinidin treatment, particularly in combination with γ-ionizing radiation, led to an upregulation of JNK phosphorylation. nih.govresearchgate.net This activation of the JNK/MAPK pathway is associated with the induction of autophagy and enhanced apoptotic cell death. nih.govnih.gov

Mechanistic investigations in human promyelocytic leukemia (HL-60) cells also support this finding. Delphinidin was identified as the most potent among several anthocyanidins to induce apoptosis, an effect linked to an oxidation-JNK signaling pathway. nih.gov The induction of JNK phosphorylation, along with caspase-3 activation and DNA fragmentation, was a key feature of delphinidin-induced cell death in this model. nih.gov These findings suggest that JNK pathway activation is a significant mechanism through which delphinidin exerts its biological effects in certain cancer cell types. nih.govnih.govresearchgate.net

Table 2: Research Findings on JNK Signaling Pathway Activation

| Compound Studied | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Delphinidin | NSCLC cells (e.g., A549) | Upregulated JNK phosphorylation, especially when combined with radiation; activated the JNK/MAPK pathway. | nih.govresearchgate.netresearchgate.net |

p38-FasL and BH3 Interacting Domain Death Agonist (BID) Pathway Involvement

Research has implicated delphinidin in the activation of apoptotic pathways involving the p38 MAPK, Fas ligand (FasL), and the pro-apoptotic protein BH3 interacting domain death agonist (BID). A study using an extract from Hibiscus sabdariffa, which is rich in delphinidin, demonstrated that it induced apoptosis in human HL-60 leukemia cells in a time- and dose-dependent manner. nih.gov The mechanism was found to involve the activation of the p38-FasL and BID pathways, highlighting a distinct route for inducing programmed cell death. nih.gov This suggests that delphinidin can engage specific elements of the extrinsic and intrinsic apoptotic pathways to exert its effects.

mTOR-related Pathway Activation

Preclinical evidence consistently indicates that delphinidin acts as a suppressor, rather than an activator, of the mTOR signaling pathway. In studies on non-small cell lung cancer (NSCLC) and HER-2 positive breast cancer cells, delphinidin treatment led to the inhibition of the phosphorylation of key proteins in this pathway, including mTOR itself, as well as its upstream regulators PI3K and AKT. nih.govnih.govnih.gov This suppression of the mTOR pathway is a crucial event linked to the induction of autophagy. nih.govnih.gov

In HER-2 positive breast cancer cells, delphinidin was shown to induce autophagy through the suppression of the mTOR signaling pathway and the concurrent activation of the AMPK signaling pathway. nih.gov Similarly, in irradiated NSCLC cells, delphinidin inhibited the phosphorylation of PI3K, AKT, and mTOR, which contributed to an increase in autophagy-induced cell death. nih.gov Therefore, the modulation of this pathway appears to be a key mechanism by which delphinidin exerts its cytotoxic effects in cancer cells. researchgate.netresearchgate.net

Androgen Receptor (AR) Nuclear Accumulation Abrogation

Delphinidin glycosides have been shown to interfere with androgen receptor (AR) signaling, a critical pathway in prostate cancer. A study demonstrated that delphinidin-3-glucoside could inhibit the dihydrotestosterone (B1667394) (DHT)-induced cell growth in LNCaP prostate cancer cells. nih.gov This inhibitory effect was associated with the abrogation of the nuclear accumulation of the androgen receptor. nih.gov By preventing the translocation of the AR to the nucleus, delphinidin-3-glucoside effectively hinders the receptor's ability to regulate gene expression, leading to reduced expression of AR target genes like prostate-specific antigen (PSA). nih.gov

Effects on Cellular Transformation and Tumor Progression

Suppression of Epithelial-Mesenchymal Transition (EMT)

Delphinidin has been found to suppress the epithelial-mesenchymal transition (EMT), a biological process that is crucial for tumor invasion and progression. nih.gov In human colorectal cancer cells, delphinidin treatment led to the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers. researchgate.net Similarly, in hepatocellular carcinoma cells, delphinidin was shown to suppress the morphological changes induced by Epidermal Growth Factor (EGF) that are characteristic of EMT, thereby inhibiting cell migration and invasion. nih.gov This anti-EMT effect is linked to delphinidin's ability to inhibit signaling pathways that promote this transition, such as the EGFR/AKT/ERK axis. nih.gov

Table 3: Research Findings on EMT Suppression

| Compound Studied | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Delphinidin | Human colorectal cancer cells | Suppressed EMT by upregulating epithelial markers and downregulating mesenchymal markers. | researchgate.net |

Inhibition of Matrix Metalloproteinase (MMP-2/-9) Activity

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a critical process in tumor invasion and metastasis. Preclinical studies indicate that delphinidin and its derivatives can interfere with this process by modulating MMP activity. Delphinidin, the aglycone of Delphinidin 3-galactoside, has been shown to downregulate the expression of both MMP-2 and MMP-9. researchgate.netd-nb.info In SKOV3 ovarian cancer cells, delphinidin significantly inhibited the expression of MMP-2 and MMP-9 that was stimulated by brain-derived neurotrophic factor (BDNF). researchgate.net

Furthermore, extracts rich in Delphinidin 3-galactoside have demonstrated similar inhibitory effects. A bilberry extract, containing Delphinidin 3-galactoside as a major anthocyanin, was found to significantly reduce the elevated levels of MMP-9 in the retinal tissue of diabetic rats, suggesting a role in preventing tissue remodeling associated with the disease. mdpi.com Other anthocyanins, such as peonidin (B1209262) 3-glucoside, have also been observed to inhibit the secretion of MMP-2 and MMP-9 in lung cancer cells. nih.gov

Table 1: Preclinical Research on the Inhibition of MMP-2/-9 by Delphinidin and Related Compounds

| Compound/Extract | Cell Line/Model | Key Findings |

|---|---|---|

| Delphinidin | SKOV3 ovarian cancer cells | Inhibited BDNF-induced expression of MMP-2 and MMP-9. researchgate.net |

| Delphinidin | HCT-116 & HT-29 human colon cancer cells | Downregulated the expression of MMP-2 and MMP-9. researchgate.net |

| Bilberry Extract (contains Delphinidin 3-galactoside) | Diabetic Rat Model | Significantly reduced retinal MMP-9 levels. mdpi.com |

| Black Soybean Anthocyanins | - | Inhibited migration-related genes MMP-2 and MMP-9. mdpi.com |

Anti-Angiogenic Activity via VEGF Downregulation

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival. Vascular Endothelial Growth Factor (VEGF) is a primary signaling protein that promotes this process. The anti-angiogenic potential of this compound is linked to its ability to suppress the VEGF pathway.

Delphinidin has been reported to reduce VEGF-induced angiogenesis. researchgate.netd-nb.info The mechanism involves the downregulation of pro-angiogenic factors like VEGF, thereby limiting the oxygen and nutrient supply to tumor cells. d-nb.info More specifically, a closely related compound, Delphinidin-3-O-glucoside, has been shown to inhibit angiogenesis by downregulating the VEGF receptor 2 (VEGFR2). researchgate.net Similarly, studies on bilberry extracts, which are rich in Delphinidin 3-galactoside, demonstrated a significant reduction in retinal VEGF levels in a diabetic rat model, highlighting its potential to mitigate vascular complications. mdpi.com

Table 2: Research on Anti-Angiogenic Effects via VEGF Modulation

| Compound/Extract | Cell Line/Model | Key Findings |

|---|---|---|

| Delphinidin | In vitro models | Reduced VEGF-induced angiogenesis. d-nb.info |

| Delphinidin-3-O-glucoside | Cell models | Inhibits angiogenesis through VEGFR-2 downregulation. researchgate.net |

| Bilberry Extract (contains Delphinidin 3-galactoside) | Diabetic Rat Model | Significantly reduced retinal VEGF levels. mdpi.com |

| Cyanidin-3-glucoside | In vitro models | Inhibits angiogenesis via suppression of HIF-1α and VEGF expression. mdpi.com |

Impact on Immune Checkpoints (e.g., PD-L1 to PD-1 Binding in Tumor Microenvironments)

The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells can exploit to evade immune surveillance. While direct evidence for this compound's effect on this specific interaction is limited in the available research, studies on related flavonoids and polyphenols suggest a potential role in modulating immune checkpoints.

For instance, apigenin, another dietary flavonoid, has been shown to inhibit the interferon-gamma (IFN-γ)-induced upregulation of PD-L1 on breast cancer cells. science.gov Furthermore, broader studies on berry polyphenols, a class that includes Delphinidin 3-galactoside, indicate they can decrease the expression of PD-1 on T-cells. dokumen.pub These findings suggest a plausible, though not yet directly confirmed, mechanism by which this compound could contribute to an anti-tumor immune response by interfering with the PD-1/PD-L1 pathway.

Anti-Inflammatory Effects at the Molecular Level

Suppression of Pro-inflammatory Cytokines (e.g., iNOS, COX-2, TNF-α, IL-6)

Chronic inflammation is a key factor in the development of various diseases. Delphinidin 3-galactoside has been investigated for its anti-inflammatory properties, particularly its ability to suppress key pro-inflammatory mediators.

Extracts from bilberry and blueberry, containing Delphinidin 3-galactoside, have been shown to potently suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.govmdpi.comresearchgate.net These extracts also significantly inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). researchgate.netnih.gov Studies using black raspberry, which also contains delphinidin glycosides, corroborate the inhibitory effects on COX-2 and iNOS. semanticscholar.org

Table 3: Inhibition of Pro-inflammatory Cytokines by Delphinidin 3-galactoside and Related Extracts

| Compound/Extract | Cell Line | Key Findings |

|---|---|---|

| Bilberry Extract (contains Delphinidin 3-galactoside) | RAW 264.7 macrophages | Suppressed protein expression of iNOS, COX-2, TNF-α, and IL-6. researchgate.net |

| Blueberry Extract (contains Delphinidin 3-galactoside) | RAW 264.7 macrophages | Inhibited production of IL-6, IL-1β, TNF-α; suppressed mRNA of COX-2. nih.gov |

| Mirtocyan (Bilberry extract with 16% Delphinidin 3-galactoside) | RAW 264.7 macrophages | Modulated expression of iNOS and COX-2. mdpi.com |

Inhibition of Nitric Oxide (NO) Generation

Excessive production of nitric oxide (NO) by iNOS is a hallmark of inflammatory processes. Research demonstrates that Delphinidin 3-galactoside, typically as a component of berry extracts, can inhibit this inflammatory mediator.

In studies using LPS-stimulated RAW 264.7 macrophages, extracts from bilberry and blueberry, which list Delphinidin 3-galactoside as a constituent, significantly suppressed the generation of NO. researchgate.netnih.govresearchgate.nettandfonline.com A comparative analysis of various anthocyanins revealed that Delphinidin 3-galactoside is reactive with nitric oxide, although its reactivity may be lower than that of some other anthocyanins like petunidin-3-galactoside. mdpi.com

Antioxidant and Oxidative Stress Modulating Mechanisms

Delphinidin 3-galactoside exhibits potent antioxidant properties through various mechanisms, helping to protect cells from damage induced by reactive oxygen species (ROS). researchgate.netsci-hub.se

The primary antioxidant action involves the direct scavenging of free radicals, a capacity attributed to the multiple hydroxyl groups in its structure. uniupo.it Delphinidin has been shown to enhance the expression of Nrf2, a key transcription factor that regulates antioxidant response, leading to increased production of protective enzymes like heme oxygenase-1 (HO-1). researchgate.net

In human keratinocytes, delphinidin was found to directly inhibit NADPH oxidase, a significant endogenous source of ROS, thereby reducing oxidative damage. mdpi.com A review of anthocyanin reactivity showed that delphinidin glycosides react with various ROS, including superoxide (B77818) and peroxynitrite, further underscoring their role in mitigating oxidative stress. mdpi.com

Reactive Oxygen Species (ROS) Scavenging

This compound, a prominent member of the anthocyanin family, demonstrates significant antioxidant activity through the scavenging of reactive oxygen species (ROS). ROS, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism. nih.gov However, their overproduction can lead to oxidative stress, causing damage to vital cellular components like DNA, lipids, and proteins. nih.gov The structure of delphinidin, rich in hydroxyl groups, is thought to contribute to its potent ROS scavenging capabilities. nih.gov In various in vitro models, delphinidin and its glycosides have been shown to directly neutralize these harmful free radicals, thereby protecting cells from oxidative damage. This direct antioxidant action is a fundamental aspect of its protective effects in biological systems.

Activation of Nrf2/ARE Pathway

A critical pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.govfrontiersin.org Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. frontiersin.org However, upon exposure to oxidative stress or certain phytochemicals, Nrf2 is released, translocates to the nucleus, and binds to the ARE, leading to the transcription of a suite of antioxidant and detoxifying genes, including HO-1. nih.govfrontiersin.org

Research has demonstrated that delphinidin can activate the Nrf2/ARE pathway. In mouse epidermal JB6 P+ cells, delphinidin treatment led to an increase in ARE-driven luciferase activity and upregulated the mRNA and protein expression of Nrf2 and its target genes, such as Ho-1, Nqo1, and Sod1. nih.gov This activation of the Nrf2-ARE pathway is a key mechanism by which delphinidin enhances the cell's intrinsic defense against oxidative stress. nih.govnih.gov

| Pathway Component | Effect of Delphinidin | Reference |

| Nrf2 | Upregulation of mRNA and protein expression | nih.gov |

| ARE | Increased luciferase activity | nih.gov |

| HO-1 | Upregulation of mRNA and protein expression | nih.gov |

| Nqo1 | Upregulation of mRNA expression | nih.gov |

| Sod1 | Upregulation of mRNA expression | nih.gov |

Mitigation of Endoplasmic Reticulum (ER) Stress Responses

The endoplasmic reticulum (ER) is a vital organelle for protein folding and synthesis. researchgate.netmdpi.com An accumulation of unfolded or misfolded proteins in the ER leads to a condition known as ER stress, which can trigger an unfolded protein response (UPR) and, if unresolved, lead to cell death. researchgate.netnih.gov Oxidative stress is closely linked with ER stress, as the process of protein folding itself can generate ROS. nih.gov

This compound has been shown to mitigate ER stress. In a study on mouse hepatocytes, delphinidin-3-O-galactoside was found to protect against EGCG-induced cytotoxicity and ER stress. nih.govsigmaaldrich.com Specifically, it decreased the expression of ER stress markers such as C/EBP-homologous protein (CHOP) mRNA and the splicing of X-box-binding protein-1 (XBP1) mRNA. nih.govsigmaaldrich.com This suggests that by alleviating ER stress, this compound contributes to cell survival under stressful conditions. nih.govsigmaaldrich.com

Enzyme Inhibition Studies

Alpha-Glucosidase Inhibition Kinetics and Binding Modes (e.g., Mixed-type Inhibition, Inhibitory Constant Determination)

Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.gov Inhibition of this enzyme can delay carbohydrate digestion and absorption, which is a therapeutic strategy for managing type 2 diabetes. nih.govnih.gov While direct studies on this compound's alpha-glucosidase inhibition kinetics are not detailed in the provided search results, research on plant extracts containing anthocyanins, such as those from the Labiatae family, indicates significant inhibitory effects on α-glucosidase. nih.govnih.gov These studies often reveal mixed-type or noncompetitive-uncompetitive inhibition patterns, suggesting that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The determination of the inhibitory constant (Ki) is crucial in these studies to quantify the potency of the inhibitor.

Inhibition of Cyclooxygenase (COX-I and COX-II) Enzymes

Delphinidin and its glycosides have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The aglycone form, delphinidin, has been shown to be a potent inhibitor of COX-2 expression in lipopolysaccharide (LPS)-activated murine macrophage RAW264 cells. nih.gov This inhibition occurs at both the mRNA and protein levels in a dose-dependent manner. nih.gov The molecular mechanism behind this inhibition involves the suppression of mitogen-activated protein kinase (MAPK) pathways, which in turn blocks the activation of nuclear factor-kappaB (NF-κB), activator protein-1 (AP-1), and CCAAT/enhancer-binding protein delta (C/EBPδ). nih.gov The structure-activity relationship suggests that the ortho-dihydroxyphenyl structure on the B-ring of anthocyanidins is crucial for these inhibitory actions. nih.gov In human osteoarthritis chondrocytes, delphinidin has been found to significantly suppress IL-1β-induced COX-2 mRNA and protein expression, leading to reduced production of prostaglandin (B15479496) E2 (PGE2). researchgate.net While much of the research has focused on the aglycone, the potential for delphinidin 3-galactoside to exert similar effects is an area of active investigation.

Table 1: Research Findings on COX Inhibition by Delphinidin

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| Inhibition of COX-2 Expression | LPS-activated murine macrophage RAW264 cells | Delphinidin potently inhibited LPS-induced COX-2 expression at both mRNA and protein levels. | nih.gov |

| Mechanism of COX-2 Inhibition | LPS-activated murine macrophage RAW264 cells | Inhibition is mediated through the suppression of MAPK pathways and subsequent blockage of NF-κB, AP-1, and C/EBPδ activation. | nih.gov |

| Effect on Osteoarthritis Chondrocytes | Human osteoarthritis chondrocytes | Delphinidin suppressed IL-1β-induced COX-2 mRNA and protein expression, and PGE2 production. | researchgate.net |

Effects on Dehydroascorbate Reductase and HMG-CoA Reductase Activity

The influence of this compound on key metabolic enzymes such as dehydroascorbate reductase and 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase is an emerging area of research. HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govbiorxiv.org Inhibition of this enzyme is a primary strategy for managing hypercholesterolemia. nih.govresearchgate.net While direct studies on this compound are limited, related compounds have shown inhibitory activity. For instance, various plant extracts containing anthocyanins have demonstrated the ability to inhibit HMG-CoA reductase. nih.gov Delphinidin-3-O-glucoside has been shown to exert lipid-lowering activities, which may be partly attributable to effects on cholesterol metabolism. nih.gov The potential for this compound to directly inhibit HMG-CoA reductase warrants further investigation to elucidate its role in cholesterol regulation.

Inhibitory Effects on Catabolizing Enzymes of Human Granulocytes and Parasites

Delphinidin and its glycosides have been investigated for their ability to inhibit various enzymes, including those from human granulocytes and parasites. nih.gov Delphinidin has been found to exert inhibitory effects on human carbonyl reductases (CBRs), which are involved in the metabolism of various endogenous and exogenous compounds. nih.gov It has also been shown to moderately inhibit UDP-glucuronosyltransferases (UGTs) and mildly inhibit glutathione (B108866) S-transferases (GSTs). nih.gov The glycosylation of delphinidin can influence its biological activity, with the sugar moiety potentially affecting interactions with the active sites of target enzymes. nih.gov While specific studies on the inhibitory effects of this compound on the catabolizing enzymes of human granulocytes and parasites are not extensively detailed, the broader research on delphinidin suggests a potential for such activity. nih.gov

Other Investigated Biological Activities (Preclinical/In Vitro)

Modulation of Lipid Metabolism Markers (e.g., Anti-obesity, Hypolipidemic Effects)

Delphinidin 3-galactoside and related compounds have demonstrated significant potential in modulating lipid metabolism, suggesting anti-obesity and hypolipidemic effects. In vitro studies using 3T3-L1 adipocytes have shown that delphinidin-3-O-β-glucoside can inhibit lipid accumulation in a dose-dependent manner. mdpi.com This effect is associated with the downregulation of key adipogenic and lipogenic markers, including peroxisome proliferator-activated receptor gamma (PPARγ), sterol regulatory element-binding transcription factor 1 (SREBP1), CCAAT/enhancer-binding protein alpha (C/EBPα), and fatty acid synthase (FAS). mdpi.com Furthermore, treatment with delphinidin-3-O-β-glucoside has been shown to increase the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC), indicating an activation of pathways that promote lipid metabolism. mdpi.comnih.gov In HepG2 cells, delphinidin-3-glucoside has been found to suppress palmitic acid-induced lipid accumulation by restoring the expression of SMARCD1 and fatty acid oxidation genes. nih.gov Similarly, delphinidin-3-sambubioside has been shown to prevent oleic acid-induced lipid accumulation in HepG2 cells by down-regulating the expression of FASN and SREBP-1c and up-regulating CPT1 and PPARα. nih.gov

Table 2: Effects of Delphinidin Glycosides on Lipid Metabolism Markers

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Delphinidin-3-O-β-glucoside | 3T3-L1 adipocytes | Inhibited lipid accumulation; downregulated PPARγ, SREBP1, C/EBPα, FAS; upregulated SIRT1, CPT-1; increased phosphorylation of AMPK and ACC. | mdpi.comnih.gov |

| Delphinidin-3-glucoside | HepG2 cells | Suppressed palmitic acid-induced lipid accumulation; restored expression of SMARCD1 and fatty acid oxidation genes. | nih.gov |

| Delphinidin-3-sambubioside | HepG2 cells | Prevented oleic acid-induced lipid accumulation; downregulated FASN, SREBP-1c; upregulated CPT1, PPARα. | nih.gov |

Antimicrobial Research (e.g., P. aeruginosa, S. aureus)

Research into the antimicrobial properties of delphinidin and its derivatives has shown promising results, particularly against certain bacterial strains. Delphinidin has demonstrated an inhibitory effect on both the growth and biofilm formation of Staphylococcus aureus, including methicillin-resistant (MRSA) and methicillin-sensitive (MSSA) strains. google.com This effect was observed to be dose-dependent. google.com Conversely, delphinidin did not show an inhibitory effect on the growth or biofilm formation of the gram-negative bacterium Pseudomonas aeruginosa. google.com Some studies have explored the antimicrobial activity of related compounds. For example, a compound referred to as D-3263 has shown potent antibacterial and antibiofilm activities against S. aureus by targeting the cell membrane. nih.gov While specific data on this compound's activity against P. aeruginosa and S. aureus is limited, the findings for delphinidin suggest a potential for selective antimicrobial action.

Neuroprotective Mechanisms (General Delphinidin and Glycosides)

Delphinidin and its glycosides are being investigated for their potential neuroprotective effects. nih.gov These compounds have been shown to possess antioxidant properties that may protect neuronal cells from oxidative damage, a factor implicated in neurodegenerative diseases. ontosight.ainih.gov Studies on various anthocyanins, including delphinidin glycosides, have demonstrated neuroprotective effects against oxidative stress-induced cell death in glial cells. nih.gov However, the stability of these compounds can influence their efficacy. nih.gov Delphinidin has been shown to protect human chondrocytes from oxidative stress by regulating Nrf2 and NF-κB and activating autophagy. mdpi.com The ability of delphinidin glycosides to modulate signaling pathways involved in inflammation and apoptosis further contributes to their potential neuroprotective mechanisms. While research is ongoing, the collective evidence suggests that delphinidin and its glycosides could play a role in protecting the nervous system. nih.gov

Cardiovascular Protective Mechanisms (General Delphinidin and Glycosides)

The cardiovascular protective effects of delphinidin and its glycosides have been investigated through various in vitro models, suggesting multiple mechanisms of action. These studies, while not all specific to the 3-galactoside chloride form, provide a strong indication of the potential cardiovascular benefits of this class of compounds.

One of the key mechanisms is the protection of vascular endothelial cells from oxidative stress. For instance, Delphinidin-3-glucoside has been shown to suppress oxidized low-density lipoprotein (oxLDL)-induced apoptosis and mitochondrial dysfunction in human umbilical vein endothelial cells (HUVECs). nih.gov This protective effect is mediated through the reduction of reactive oxygen species (ROS) and the preservation of mitochondrial membrane potential. nih.gov

Furthermore, delphinidin and its glycosides have demonstrated anti-platelet and anti-thrombotic activities. In vitro studies using human and murine platelets have shown that Delphinidin-3-glucoside significantly inhibits platelet aggregation induced by various agonists. nih.govresearchgate.net It also reduces thrombus formation under both low and high shear rates in perfusion chambers. nih.govresearchgate.net The underlying mechanism involves the downregulation of P-selectin expression, a marker of platelet activation, and the inhibition of the active form of integrin αIIbβ3, which is crucial for platelet aggregation. nih.gov

In the context of cardiac muscle, delphinidin has been found to attenuate pathological cardiac hypertrophy. In neonatal rat cardiomyocytes stimulated with angiotensin II, delphinidin suppressed hypertrophic growth and fibrosis. nih.govnih.gov This effect is attributed to the activation of AMP-activated protein kinase (AMPK) and the subsequent inhibition of NADPH oxidase and the mitogen-activated protein kinase (MAPK) signaling pathway, leading to a reduction in oxidative stress. nih.govnih.gov

Delphinidin also exhibits anti-angiogenic properties. It has been shown to inhibit vascular endothelial growth factor (VEGF)-induced phosphorylation of its receptor, VEGFR-2, in human endothelial cells. researchgate.net This inhibition disrupts downstream signaling pathways, such as the ERK-1/2 pathway, which are critical for endothelial cell proliferation and the formation of new blood vessels. researchgate.netmdpi.com

Table 1: Summary of In Vitro Cardiovascular Protective Effects of Delphinidin and its Glycosides

| Compound | Model System | Observed Effect | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Delphinidin-3-glucoside | Human Umbilical Vein Endothelial Cells (HUVECs) | Suppression of oxLDL-induced apoptosis and mitochondrial dysfunction | Reduction of ROS, preservation of mitochondrial membrane potential | nih.gov |

| Delphinidin-3-glucoside | Human and Murine Platelets | Inhibition of platelet aggregation and thrombus formation | Downregulation of P-selectin and active integrin αIIbβ3 | nih.govresearchgate.net |

| Delphinidin | Neonatal Rat Cardiomyocytes | Attenuation of angiotensin II-induced hypertrophy | Activation of AMPK, inhibition of NADPH oxidase and MAPK pathway | nih.govnih.gov |

| Delphinidin | Human Endothelial Cells | Inhibition of VEGF-induced angiogenesis | Inhibition of VEGFR-2 phosphorylation and ERK-1/2 signaling | researchgate.netmdpi.com |

Impact on Diabetic Markers (e.g., Retinol (B82714) Binding Protein 4 (RBP4) expression)

The direct impact of this compound on the expression of Retinol Binding Protein 4 (RBP4), a marker implicated in insulin (B600854) resistance and type 2 diabetes, has not been extensively studied. However, research on other anthocyanins and the role of RBP4 in metabolic diseases provides a basis for potential mechanisms.

RBP4 is an adipokine primarily produced by adipocytes and hepatocytes that transports retinol in the circulation. mdpi.comfrontiersin.org Elevated levels of RBP4 have been associated with insulin resistance and an increased risk of type 2 diabetes. Some studies suggest that RBP4 may contribute to inflammation in adipose tissue, which in turn can impair insulin signaling. nih.govnih.gov

While direct evidence for this compound is lacking, studies on other anthocyanins have shown beneficial effects on glucose metabolism and related markers. For example, some anthocyanins have been found to improve insulin sensitivity and glucose uptake in adipocytes. nih.gov The potential for this compound to modulate RBP4 expression could be a subject for future investigation, given the known anti-inflammatory properties of delphinidin and its glycosides. nih.govmdpi.com It is hypothesized that by reducing inflammation in adipose tissue, delphinidin glycosides might indirectly influence the expression and secretion of adipokines like RBP4.

Table 2: Potential Mechanisms of Anthocyanins on Adipocyte Function and Related Markers

| Compound Class | Model System | Observed Effect | Potential Relevance to RBP4 | Reference |

|---|---|---|---|---|

| Anthocyanins | Adipocytes | Improvement of insulin sensitivity and glucose uptake | Indirect modulation of adipokine secretion through improved metabolic function | nih.gov |

| Delphinidin and Glycosides | Various cell lines | Anti-inflammatory effects | Potential to reduce adipose tissue inflammation, a known trigger for altered RBP4 expression | nih.govmdpi.com |

Inhibition of Lens Opacity in in vitro Models

The potential of this compound to inhibit lens opacity, a hallmark of cataracts, has been explored through in vitro models that mimic cataract formation. One of the primary mechanisms implicated in diabetic cataracts is the polyol pathway, where the enzyme aldose reductase converts excess glucose into sorbitol. arvojournals.orgnih.gov The accumulation of sorbitol in the lens leads to osmotic stress and subsequent opacification. arvojournals.orgnih.govresearchgate.net Therefore, the inhibition of aldose reductase is a key therapeutic strategy for preventing diabetic cataracts.

While direct studies on this compound are limited, research on other flavonoids and their glycosides has demonstrated significant aldose reductase inhibitory activity. researchgate.net This suggests that this compound may also possess such activity due to its flavonoid structure.

In vitro models used to study cataract formation include the high-glucose induced lens opacity model and the selenite-induced cataract model. nih.govspandidos-publications.comoftalmoloji.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov In the high-glucose model, isolated lenses are incubated in a high-glucose medium, which leads to opacification over time. nih.govresearchgate.netnih.gov The selenite (B80905) model involves exposing lenses to sodium selenite, which induces oxidative stress and cataract formation. spandidos-publications.comoftalmoloji.orgnih.govresearchgate.netnih.gov Antioxidant compounds have been shown to be effective in preventing or delaying lens opacification in these models. Given the known antioxidant properties of delphinidin and its glycosides, it is plausible that this compound could exert a protective effect on the lens in these experimental settings. nih.gov

Table 3: In Vitro Models for Studying Cataract Inhibition

| Model | Inducing Agent | Mechanism of Opacity | Relevance for this compound | Reference |

|---|---|---|---|---|

| High-Glucose Induced Lens Opacity | High Glucose Concentration | Sorbitol accumulation via aldose reductase, osmotic stress | Potential inhibition of aldose reductase | arvojournals.orgnih.govnih.govresearchgate.netresearchgate.netnih.gov |

| Selenite-Induced Cataract | Sodium Selenite | Oxidative stress, protein aggregation | Potential antioxidant and free radical scavenging activity | spandidos-publications.comoftalmoloji.orgnih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Delphinidin 3 Galactoside Chloride and Its Analogs

Influence of Hydroxyl and Methoxy (B1213986) Groups on Biological Activity

The number and position of hydroxyl (OH) and methoxy (OCH₃) groups on the flavonoid skeleton are critical determinants of biological activity, particularly antioxidant capacity and cytotoxicity.

Antioxidant Capacity:

The antioxidant activity of flavonoids is significantly influenced by the arrangement of hydroxyl groups. The presence of an ortho-dihydroxy (catechol) group in the B-ring is a key feature for high antioxidant activity. mdpi.com Delphinidin (B77816), with three hydroxyl groups on its B-ring, generally exhibits stronger antioxidant effects compared to other flavonoids like cyanidin (B77932) and malvidin. researchgate.net Studies have shown that an increase in the number of hydroxyl groups on the flavonoid molecule correlates with an enhanced free radical scavenging effect. mdpi.com Specifically, the presence of a 3-OH group plays a positive role in antioxidant activities. nih.gov Conversely, the substitution of hydroxyl groups with methoxy groups tends to decrease antioxidant activity. nih.gov

Table 1: Effect of Hydroxyl and Methoxy Groups on Antioxidant Activity

| Structural Feature | Effect on Antioxidant Activity | Reference |

|---|---|---|

| Increased number of hydroxyl groups | Increase | mdpi.com |

| Ortho-dihydroxy group in B-ring | High activity | mdpi.com |

| 3-OH group | Positive role | nih.gov |

| Methoxy group substitution | Decrease | nih.gov |

Cytotoxicity:

The pattern of hydroxylation and methoxylation also impacts the cytotoxic effects of these compounds against cancer cells. Flavonoids with a 5-OH and/or 7-OH group tend to exhibit higher cytotoxicity. nih.gov In contrast, flavonoids with a 5,7-OMe group show intermediate cytotoxicity. nih.gov For instance, delphinidin has been shown to induce apoptosis in breast cancer cells and reduce antioxidant levels, leading to loss of mitochondrial membrane potential. nih.gov The cytotoxicity of delphinidin-3-glucoside in ER-positive MCF-7 cells is thought to be due to the ortho trihydroxylated moiety in the B-ring. mdpi.com

Table 2: Influence of Hydroxyl and Methoxy Groups on Cytotoxicity

| Structural Feature | Effect on Cytotoxicity | Reference |

|---|---|---|

| 5-OH and/or 7-OH groups | Higher cytotoxicity | nih.gov |

| 5,7-OMe group | Intermediate cytotoxicity | nih.gov |

| Ortho trihydroxylated B-ring | Significant cytotoxicity | mdpi.com |

Impact of Glycosylation on Molecular Stability and Bioactivity

Glycosylation, the attachment of sugar moieties to the flavonoid backbone, significantly affects the stability and biological activity of anthocyanins.

Molecular Stability:

Glycosylation generally enhances the stability of anthocyanins. mdpi.comresearchgate.net The position of glycosylation is crucial, with substitution at the C3 position of the C-ring conferring higher stability compared to other positions. researchgate.netresearchgate.net The type and number of sugar units also play a role. Diglycosides, for instance, are more stable than their corresponding monoglycosides. researchgate.net The sugar moiety helps to protect the anthocyanin structure from degradation. nih.gov

Bioactivity:

While glycosylation increases stability, it can have a varied impact on bioactivity. Generally, glycosylation is associated with reduced biological activity compared to the aglycone form (the flavonoid without the sugar). nih.gov For example, glycosylation can decrease the anticancer activity of anthocyanidins. researchgate.net However, the sugar moiety is vital for bioavailability. nih.gov Studies have indicated that delphinidin derivatives with glycosylation only at the C3 position exhibit greater activity in reducing reactive oxygen species (ROS) compared to those with glycosylation at both C3 and C5. researchgate.net The antioxidant activity of anthocyanins can be decreased, increased, or unchanged by glycosylation, depending on the specific glycosylation pattern. researchgate.net

Table 3: Effect of Glycosylation on Stability and Bioactivity

| Glycosylation Feature | Impact on Stability | Impact on Bioactivity | Reference |

|---|---|---|---|

| General Glycosylation | Enhanced | Generally Reduced | mdpi.comresearchgate.netnih.gov |

| C3 Glycosylation | Higher Stability | Greater ROS reduction | researchgate.netresearchgate.net |

| Diglycosides vs. Monoglycosides | More Stable | Not specified | researchgate.net |

Molecular Docking and Computational Chemistry Approaches for Target Interaction Elucidation

Molecular docking and computational chemistry are powerful tools used to predict and analyze the interactions between small molecules like delphinidin 3-galactoside chloride and their biological targets. These methods help to understand the binding modes and the forces that stabilize the ligand-protein complex.

Hydrogen Bonding and Van der Waals Forces:

Studies investigating the interaction of delphinidin-3-O-glucoside with proteins like bovine serum albumin have revealed that hydrogen bonds and van der Waals forces play major roles in stabilizing the complex. nih.gov Molecular docking simulations can identify the specific amino acid residues involved in these interactions. For instance, in the binding of delphinidin-3-glucoside to the catalytic site of inducible nitric oxide synthase, specific amino acid residues forming key interactions have been identified. researchgate.net

Target Interaction and Binding Affinity:

Molecular docking studies have been employed to explore the binding of delphinidin and its glycosides to various protein targets. For example, delphinidin has been shown to have considerable binding affinity for DNA polymerase. researchgate.net Computational analyses also suggest that the sugar moiety of glycosylated delphinidin may not effectively interact with the active sites of some targets. nih.gov Docking studies have also been used to compare the binding energies of different anthocyanins to various proteins, revealing that delphinidin, petunidin, and peonidin (B1209262) can bind to proteins like AMPK2, SIRT3, and SIRT6. mdpi.com These computational approaches provide valuable insights into the molecular mechanisms underlying the biological activities of this compound and its analogs, guiding further experimental studies and drug design efforts.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Delphinidin |

| Cyanidin |

| Malvidin |

| Delphinidin-3-glucoside |

| Petunidin |

Advanced Analytical Methodologies for Delphinidin 3 Galactoside Chloride Research

Extraction and Purification Techniques

The initial and critical step in the analysis of Delphinidin (B77816) 3-galactoside chloride from natural sources is its efficient extraction and subsequent purification from complex sample matrices.

Solid-Phase Extraction (SPE): This technique is widely employed for the purification and concentration of anthocyanins, including Delphinidin 3-galactoside chloride, from crude extracts. usm.mymdpi.com SPE is effective in removing non-phenolic impurities and other interfering substances from the biological matrix, which enhances the concentration of the target analytes before their introduction into analytical instruments like High-Performance Liquid Chromatography (HPLC). usm.my The choice of SPE cartridge material is critical; for instance, vinylbenzene-based cartridges have demonstrated excellent retention for glucosylated anthocyanins, while C-18 based cartridges can lead to losses of more polar anthocyanins. mdpi.com A typical SPE method involves conditioning the cartridge, loading the sample extract, washing away impurities, and finally eluting the purified anthocyanins with a suitable solvent, such as acidified methanol. mdpi.com

Chromatographic Purification: Following initial extraction, further purification is often achieved using chromatographic methods. Techniques like preparative HPLC can be used to isolate this compound to a high degree of purity. nih.gov This is essential for obtaining reference standards for quantification and for detailed structural analysis.

Chromatographic Characterization and Quantification

Chromatographic techniques are central to the separation, identification, and quantification of this compound.

HPLC is the cornerstone for the analysis of this compound. usm.mycarlroth.com Different HPLC configurations are utilized depending on the specific research goal.

HPLC with Diode-Array Detection (HPLC-DAD): This is a common setup for the analysis of anthocyanins. researchgate.net The DAD detector allows for the acquisition of UV-Vis spectra for each peak, which aids in the identification of compounds by comparing their absorption maxima with those of known standards or literature values. researchgate.net For this compound, the typical maximum absorption wavelength is around 520 nm. chemfaces.com

Ultra-High-Performance Liquid Chromatography (UHPLC) with UV-Vis Detection: UHPLC systems offer advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. When coupled with a UV-Vis detector, UHPLC provides a powerful tool for the rapid and sensitive determination of this compound. mdpi.com

A variety of stationary phases and mobile phases are used in HPLC and UHPLC methods. Reversed-phase columns, such as C18, are frequently employed. analis.com.myanalis.com.my The mobile phase typically consists of a gradient mixture of an aqueous solution containing an acid (like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). chemfaces.comanalis.com.myanalis.com.my

To ensure the reliability and accuracy of quantitative data, HPLC methods must be rigorously validated. usm.myusm.my This process involves assessing several key parameters as per established guidelines. analis.com.myanalis.com.myusm.my

Linearity: This parameter establishes the relationship between the concentration of the analyte and the detector response. For this compound and related anthocyanins, calibration curves typically show good linearity with high correlation coefficients (r² or R² ≥ 0.99) over a defined concentration range. mdpi.comanalis.com.my

Recovery: Recovery studies are performed to determine the efficiency of the extraction method. usm.myresearchgate.net For a related compound, delphinidin-3-O-glucoside chloride, a recovery of 80.377% has been reported after solid-phase extraction. usm.myanalis.com.myusm.my

Precision and Accuracy: Precision refers to the closeness of repeated measurements, while accuracy indicates how close the measured value is to the true value. usm.myresearchgate.net Both intra-day and inter-day precision and accuracy are evaluated to ensure the method's reproducibility. analis.com.my

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. usm.mynih.govd-nb.infoatiaquaristik.comnih.gov For delphinidin 3-glucoside, LOD and LOQ values have been reported in the ranges of 0.06–1.56 μg/mL and 0.12–6.25 μg/mL, respectively, depending on the specific method and matrix. mdpi.comthermofisher.com In another study, the LOD and LOQ for delphinidin-3-o-glucoside chloride were found to be 47 ng/mL and 213 ng/mL, respectively. usm.myusm.my

Table 1: Method Validation Parameters for a Related Anthocyanin (Delphinidin-3-O-glucoside chloride)

| Parameter | Finding | Reference |

|---|---|---|

| Linearity (R²) | ≥95.0% | usm.myanalis.com.myusm.my |

| Recovery | 80.377% | usm.myanalis.com.myusm.my |

| Limit of Detection (LOD) | 47 ng/mL | usm.myusm.my |

| Limit of Quantification (LOQ) | 213 ng/mL | usm.myusm.my |

Mass Spectrometry for Structural Elucidation and Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. mdpi.com It provides information on the molecular weight and fragmentation pattern of the molecule.

ESI is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like anthocyanins. massbank.eu In positive ion mode, Delphinidin 3-galactoside typically shows a molecular ion [M]⁺ corresponding to its aglycone (delphinidin) after the loss of the galactose moiety. Further fragmentation (MS/MS) of this ion provides characteristic fragment ions that help to confirm the structure of the aglycone. researchgate.net

Table 2: ESI-MS Data for Delphinidin 3-galactoside

| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

|---|---|---|---|

| Positive (ESI+) | 465.387 ([M+H]⁺ of delphinidin 3-galactoside) | 303 (delphinidin aglycone) | massbank.eu |

The coupling of ion mobility spectrometry (IMS) with high-resolution mass spectrometry, such as time-of-flight (TOF), provides an additional dimension of separation based on the size, shape, and charge of the ions. nih.govnih.govtamu.edu This technique, often referred to as UPLC-TWIMS-QTOF (Ultra-Performance Liquid Chromatography-Traveling Wave Ion Mobility Spectrometry-Quadrupole Time-of-Flight), can resolve isomers that may not be separated by chromatography alone. nih.gov By measuring the collision cross-section (CCS) of an ion, IMS provides a unique physicochemical property that can be used for more confident compound identification. nih.gov This is particularly valuable in complex natural product extracts where multiple anthocyanin isomers may be present.

Compound Names Table

Spectroscopic Techniques for Molecular Interaction Studies

Spectroscopic methods are pivotal in elucidating the interactions between this compound and other molecules, such as proteins. These techniques provide insights into binding mechanisms, conformational changes, and the stability of the resulting complexes.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the interactions of this compound with other molecules. The absorption spectrum of delphinidin, a core component of this compound, typically shows maxima at approximately 206 nm, 274 nm, and 536 nm in an acidic mobile phase (pH 3 or lower). sielc.com The pH of the solution can influence the UV-Vis spectrum. sielc.com

When this compound interacts with another molecule, such as a protein, changes in the UV-Vis absorption spectrum can indicate the formation of a complex. For instance, in studies involving the interaction of a similar anthocyanin, delphinidin-3-O-glucoside (D3G), with proteins like bovine serum albumin (BSA) or soybean protein isolate-7s (SPI-7s), a red shift (bathochromic shift) in the maximum absorption peak is observed. mdpi.comnih.gov This shift suggests a change in the molecular environment of the anthocyanin upon binding, often due to the formation of a more stable complex. mdpi.comresearchgate.net The intensity of the absorbance can also change, with an increase often indicating the formation of more conjugated structures and enhanced stability of the anthocyanin. researchgate.net

Table 1: UV-Vis Spectral Data for Delphinidin and Related Compounds

| Compound | Absorption Maxima (nm) | Observations on Interaction |

| Delphinidin | 206, 274, 536 | In acidic mobile phase (pH ≤ 3). sielc.com |

| Delphinidin-3-O-glucoside (D3G) with SPI-7s | Redshift of maximum absorption peak | Indicates complex formation. mdpi.com |

| Delphinidin-3-O-glucoside (D3G) with BSA | Bathochromic shift | Suggests interaction and complex formation. nih.gov |

| Butterfly Pea Extract (contains delphinidin derivatives) with Catechin | Increased absorbance intensity | Indicates formation of more conjugated structures and enhanced stability. researchgate.net |

Fluorescence Spectroscopy (Synchronous, Three-Dimensional)

Fluorescence spectroscopy is a highly sensitive technique for investigating the binding of ligands like this compound to proteins. It provides information on the quenching mechanism, binding constants, and conformational changes.

Studies on the interaction between delphinidin-3-O-glucoside (D3G) and proteins reveal that D3G can quench the intrinsic fluorescence of proteins like bovine serum albumin (BSA) and soybean protein isolate-7s (SPI-7s). mdpi.comnih.gov This quenching is typically static, meaning it results from the formation of a non-fluorescent ground-state complex between the quencher (D3G) and the fluorophore (protein). mdpi.comnih.govnih.gov

The quenching mechanism can be further elucidated by analyzing the data using the Stern-Volmer equation. The bimolecular quenching rate constants can be determined from steady-state and time-resolved fluorescence measurements. nih.gov Temperature-dependent experiments can also confirm the quenching mechanism. nih.gov

Synchronous and three-dimensional fluorescence spectroscopy offer more detailed insights. Synchronous fluorescence spectroscopy can reveal shifts in the emission wavelength of tryptophan and tyrosine residues in the protein, indicating changes in their microenvironment upon binding to the ligand. nih.gov Three-dimensional fluorescence spectroscopy provides a comprehensive view of the conformational changes in the protein by showing alterations in the fluorescence peaks. nih.gov For example, studies with D3G and BSA have shown that the binding of D3G alters the secondary structure of the protein. nih.gov

Circular Dichroism Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful tool for studying changes in the secondary structure of proteins upon interaction with ligands such as this compound. Proteins exhibit characteristic CD spectra based on their content of α-helices, β-sheets, and random coils. mdpi.com

When a ligand binds to a protein, it can induce conformational changes that are reflected in the CD spectrum. For instance, in the interaction of delphinidin-3-O-glucoside (D3G) with soybean protein isolate-7s (SPI-7s), the addition of D3G led to an increase in the α-helix content and a decrease in the β-sheet content, suggesting a more stable protein-ligand complex. mdpi.com Similarly, the interaction of D3G with bovine serum albumin (BSA) resulted in a decrease in the α-helix content of BSA. nih.gov These changes in the secondary structure provide valuable information about the nature of the binding and its effect on the protein's conformation. mdpi.comnih.gov

Table 2: Changes in Protein Secondary Structure upon Interaction with Delphinidin-3-O-glucoside (D3G)

| Protein | Change in α-helix content | Change in β-sheet content | Reference |

| Soybean protein isolate-7s (SPI-7s) | Increase | Decrease | mdpi.com |

| Bovine serum albumin (BSA) | Decrease (from 56.1% to 52.4%) | Not specified | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation and confirmation of complex organic molecules like this compound. While other techniques provide information on molecular interactions and general structural features, NMR provides detailed atom-by-atom connectivity and stereochemistry.

For delphinidin derivatives, ¹H and ¹³C NMR spectra are used to identify the specific sugar moiety attached to the delphinidin aglycone and the linkage position. For instance, NMR data can distinguish between a glucoside and a galactoside, as well as the anomeric configuration (α or β). The chemical shifts and coupling constants of the protons and carbons in the sugar and the aglycone provide a unique fingerprint of the molecule. Although specific NMR data for this compound is not detailed in the provided search results, the PubChem entry for the related Delphinidin 3-O-glucoside cation includes a ¹³C NMR spectrum, highlighting the utility of this technique for structural characterization. nih.gov

Omics Approaches (e.g., Targeted Metabolomics, Transcriptomics) for Biosynthesis and Regulatory Research

Omics technologies, including metabolomics and transcriptomics, have revolutionized the study of biosynthetic pathways and their regulation. These approaches provide a global view of the molecular changes occurring within an organism and are increasingly applied to understand the production of specialized metabolites like this compound.

Targeted Metabolomics allows for the precise quantification of this compound and its precursors and derivatives in biological samples. By comparing the metabolic profiles of different plant tissues or developmental stages, researchers can identify key intermediates and end-products of the anthocyanin biosynthesis pathway. nih.govnih.govmdpi.com For example, metabolomic analysis of grape hyacinth revealed the presence of delphinidin and cyanidin (B77932) derivatives in blue flowers, while these were absent in white flowers, pointing to specific enzymatic steps that are blocked. nih.gov In another study on breast carcinogenesis, metabolomics identified 48 metabolites significantly associated with the protective effects of delphinidin. nih.gov

Transcriptomics , often performed using RNA-sequencing, provides a snapshot of the genes being expressed in a particular tissue at a specific time. By correlating gene expression data with metabolite data, scientists can identify the genes encoding the enzymes and transcription factors responsible for the biosynthesis of this compound. nih.govnih.gov For instance, transcriptome analysis of purple pepper fruit treated with blue light showed that the accumulation of delphinidin glycosides was correlated with the upregulation of specific structural genes (like CaF3'5'H and CaUFGT) and transcription factors (like CaMYC2-like and CaERF113). nih.gov Similarly, in grape hyacinth, transcriptomic analysis identified key genes in the delphinidin biosynthesis pathway that were significantly upregulated in blue flowers compared to white ones. nih.gov

The integration of metabolomic and transcriptomic data provides a powerful systems biology approach to unravel the complex regulatory networks governing the production of this compound and other valuable plant compounds. researchgate.net

Emerging Research Areas and Future Directions for Delphinidin 3 Galactoside Chloride

Further Elucidation of Specific Molecular Mechanisms with High Specificity

While the antioxidant properties of delphinidin (B77816) 3-galactoside chloride are recognized, current research is focused on unraveling the specific molecular pathways through which it exerts its effects. ontosight.aichemsrc.com Understanding these mechanisms with high specificity is crucial for its potential development as a targeted therapeutic agent.

Recent studies have begun to shed light on its interactions with various cellular components. For instance, research suggests that delphinidin and its glycosides can modulate signaling pathways involved in cancer progression, including those related to apoptosis (programmed cell death), cell proliferation, and angiogenesis (the formation of new blood vessels). nih.gov In some cancer cell lines, delphinidin has been shown to induce apoptosis by influencing the expression of key regulatory proteins. nih.gov

Future research will likely employ advanced techniques to identify the direct molecular targets of delphinidin 3-galactoside chloride. This could involve proteomic and genomic approaches to map its interactions within the cell, providing a more comprehensive understanding of its mode of action.

Exploration of Synergistic Combinations with Other Bioactive Compounds in Preclinical Models

There is growing interest in investigating the synergistic effects of this compound when combined with other bioactive compounds. nih.gov This approach aims to enhance its therapeutic potential and potentially reduce the required doses of individual agents, thereby minimizing potential side effects.

Preclinical studies are exploring combinations with various compounds, including other flavonoids, vitamins, and conventional drugs. nih.gov For example, the combination of delphinidin with certain anticancer agents is being investigated for its potential to improve treatment efficacy. nih.govnih.gov The rationale behind this is that delphinidin may sensitize cancer cells to the effects of chemotherapy or radiation by modulating specific cellular pathways. nih.gov

The table below summarizes some of the key research findings on the synergistic effects of delphinidin, the parent compound of this compound.

| Bioactive Compound | Model System | Observed Synergistic Effect | Reference |

| TRAIL (TNF-related apoptosis-inducing ligand) | Human prostate cancer cells | Resensitization of TRAIL-resistant cells to apoptosis | nih.gov |

| Dihydrotestosterone (B1667394) (DHT) | LNCaP prostate cancer cells | Inhibition of cell growth induced by DHT | nih.gov |

Future preclinical models will likely expand the range of bioactive compounds tested in combination with this compound and investigate the underlying mechanisms of any observed synergistic interactions.

Advanced In Vitro and In Vivo Model Systems for Efficacy Evaluation